BTK Biochemical Potency: 4-Chlorobenzyl vs. Unsubstituted Benzyl Ether
In biochemical BTK inhibition assays utilizing the LANCE TR-FRET methodology, 2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol (US9481682, Example 47) achieved an IC50 of 0.170 nM [1]. In contrast, the direct 5-benzyloxy analog (lacking the 4-chloro substituent; US8476284, Example 5) exhibited an IC50 of 20 nM in a comparable TR-FRET BTK assay [2]. This represents an approximately 117-fold potency enhancement attributable solely to the para-chloro substitution on the benzyl ether moiety [1][2].
| Evidence Dimension | BTK enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.170 nM |
| Comparator Or Baseline | 5-benzyloxy analog: IC50 = 20 nM |
| Quantified Difference | ~117-fold more potent |
| Conditions | LANCE TR-FRET biochemical assay; BTK (Human) enzymatic activity; Merck Patent US9481682 and US8476284 |
Why This Matters
An ~117-fold potency difference means the 4-chlorobenzyl ether compound achieves >99% BTK inhibition at concentrations where the non-halogenated analog achieves only ~50% inhibition, directly affecting dose requirements in preclinical models.
- [1] BindingDB. BDBM255298: BTK IC50 = 0.170 nM (US9481682, 47). LANCE TR-FRET assay. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=255298 (Accessed 2025). View Source
- [2] BindingDB. BDBM97676: BTK IC50 = 20 nM (US8476284, 5; US8497277, 5; US9133201, 5). TR-FRET assay. Available at: https://ww.w.bindingdb.org (Accessed 2025). View Source
